Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
Description
This compound is a disodium salt featuring a naphthalene backbone substituted with amino (position 4), hydroxy (position 5), and azo-linked 4-nitro-2-sulphonatophenyl (position 6) groups. The sulphonate groups at positions 2 and the phenyl ring enhance water solubility, while the nitro group contributes to electron-withdrawing effects, influencing spectral properties and stability. Its primary applications are in dyes and pigments, though specific regulatory approvals depend on structural nuances .
Properties
CAS No. |
93980-77-9 |
|---|---|
Molecular Formula |
C16H10N4Na2O9S2 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
disodium;4-amino-5-hydroxy-6-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N4O9S2.2Na/c17-11-7-10(30(24,25)26)5-8-1-3-13(16(21)15(8)11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
RPFYOGYELBEOTD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves the diazotization of 4-nitro-2-sulfophenylamine followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The resulting product is then converted to the disodium salt form . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves precise control of reaction parameters, including temperature, pressure, and pH, to achieve high yields and purity. The final product is then purified through filtration and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction typically yields amines .
Scientific Research Applications
Textile Industry
Azo dyes, including Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate, are widely used in the textile industry for dyeing fabrics due to their vibrant colors and stability. They are particularly effective for dyeing cotton and wool.
Case Study: Environmental Impact Assessment
Research indicates that azo dyes can pose environmental risks due to their potential toxicity and biodegradability issues. A study conducted on various azo dyes, including this compound, demonstrated that while they provide excellent coloration, their degradation products can be harmful to aquatic life. This has led to increased regulatory scrutiny and a push for more sustainable dyeing processes .
Food Industry
The compound is also utilized as a food colorant under specific regulations. Its application in food products is primarily due to its bright coloration and stability under various conditions.
Case Study: Safety Evaluation
A comprehensive evaluation of azo dyes used in food revealed that this compound is generally recognized as safe when used within established limits. However, ongoing research is necessary to monitor any long-term health effects associated with its consumption .
Pharmaceutical Applications
In the pharmaceutical sector, this compound serves as a coloring agent in various formulations. Its properties allow it to be used in diagnostic tests and as a marker in biological studies.
Case Study: Diagnostic Use
A study highlighted the use of this azo dye in developing colorimetric assays for detecting specific biomolecules. The dye's ability to produce distinct color changes upon interaction with target analytes makes it valuable for rapid diagnostic applications .
Environmental Research
Research into the environmental fate of azo dyes has become increasingly important due to concerns about their persistence and toxicity in ecosystems.
Case Study: Biodegradation Studies
Studies have shown that certain bacterial strains can effectively degrade azo dyes, including this compound. This biodegradation process not only helps mitigate pollution but also offers insights into bioremediation strategies for contaminated water sources .
Mechanism of Action
The mechanism of action of Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate involves its interaction with various molecular targets. The azo group allows the compound to form stable complexes with metal ions, which can be utilized in various applications. Additionally, the nitro and sulphonate groups contribute to its solubility and reactivity, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Structural Analog: Disodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS 6441-91-4)
- Key Differences: The amino and hydroxy groups are swapped (6-amino vs. 4-amino in the target compound).
- Toxicity profiles may differ due to metabolic pathway variations .
Sunset Yellow (Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate; CAS 2783-94-0)
- Key Differences : Lacks the nitro group and has a hydroxy group at position 6 instead of 5.
- Impact :
- Color : The absence of the nitro group results in a hypsochromic shift (shorter wavelength absorption) compared to the target compound.
- Toxicity : Exhibits low acute toxicity (rat oral LD50 >10,000 mg/kg) .
- Applications : Widely used in food and cosmetics (e.g., CI 15985) due to regulatory approval, unlike the nitro-containing target compound .
Bis-Azo Dyes (e.g., CAS 85283-58-5 and 84522-01-0)
- Key Differences : Feature two azo groups (e.g., linking hydroxyphenyl and nitro-sulphonatophenyl groups).
- Impact :
Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 6222-55-5)
- Key Differences: Methoxy and phenylamino substituents replace the amino and hydroxy groups.
- Impact :
Data Table: Comparative Analysis
| Property | Target Compound | Sunset Yellow (CAS 2783-94-0) | Bis-Azo (CAS 85283-58-5) | 6-Amino Isomer (CAS 6441-91-4) |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₁₀N₄Na₂O₉S₂ (estimated) | C₁₆H₁₀N₂Na₂O₇S₂ | C₂₈H₁₈N₆Na₂O₉S₂ | C₁₆H₁₀N₄Na₂O₉S₂ |
| Molecular Weight (g/mol) | ~550 (estimated) | 452.37 | 692.58 | ~550 |
| Key Substituents | 4-Nitro-2-sulphonatophenyl azo, NH₂, OH | 4-Sulphonatophenyl azo, OH | Dual azo groups | 4-Nitro-2-sulphonatophenyl azo |
| Solubility | High (two sulphonates) | High | Moderate | High |
| Toxicity (Acute Oral LD50) | Not reported | >10,000 mg/kg (rat) | No data | No data |
| Applications | Industrial dyes, potential textiles | Food, cosmetics | Textiles, specialty dyes | Research use |
Research Findings and Implications
Biological Activity
Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to as Disodium azo dye, is a synthetic organic compound primarily used in the textile and dye industries. This compound belongs to the class of azo dyes, which are characterized by their nitrogen-to-nitrogen double bond (–N=N–) and are known for their vivid colors. The biological activity of this compound is of significant interest due to its potential applications and implications in environmental health and safety.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 512.381 g/mol. The structure includes multiple functional groups, including sulfonate groups, which enhance its solubility in water and its reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 512.381 g/mol |
| CAS Number | 93980-77-9 |
Toxicological Profile
Azo dyes, including this compound, have been studied for their toxicological effects. The compound has shown potential mutagenic properties, which can lead to concerns regarding carcinogenicity. Studies indicate that certain azo dyes can be metabolized into aromatic amines, some of which are known carcinogens.
Key Findings:
- Mutagenicity : Research indicates that azo compounds can undergo reductive cleavage in the gastrointestinal tract, leading to the formation of potentially harmful metabolites .
- Endocrine Disruption : Some studies suggest that azo dyes might disrupt endocrine functions, affecting hormone levels and reproductive health .
Ecotoxicity
The environmental impact of azo dyes is also a critical area of study. Disodium azo dye has been evaluated for its ecotoxicological effects on aquatic organisms. The presence of sulfonate groups enhances the dye's solubility, potentially increasing its bioavailability in aquatic ecosystems.
Ecotoxicological Data:
- Aquatic Toxicity : Studies have reported varying levels of toxicity to fish and invertebrates, with some azo dyes demonstrating lethal effects at low concentrations .
- Biodegradability : The biodegradation of azo dyes is often slow due to their stable chemical structure; however, certain microorganisms can metabolize them under anaerobic conditions .
Study on Mutagenicity
A study conducted by the Environmental Protection Agency assessed the mutagenic potential of various azo dyes, including this compound). The results indicated a significant increase in mutagenic activity in bacterial assays, suggesting that exposure could pose genetic risks .
Endocrine Disruption Analysis
Research published in "Environmental Health Perspectives" highlighted the endocrine-disrupting effects of certain azo dyes. This study found that exposure to these compounds led to altered hormone levels in laboratory animals, raising concerns about their impact on human health and wildlife .
Q & A
Q. What is the typical synthetic route for this compound, and how can coupling reactions be optimized?
Methodological Answer: The compound is synthesized via diazotization of an aromatic amine followed by coupling with a naphthalene sulfonate derivative. For example, diazotized 4-nitro-2-sulphonatoaniline can react with 4-amino-5-hydroxynaphthalene-2-sulphonate under controlled pH (8–10) and temperature (0–5°C) to form the azo bond. Purification involves salt precipitation (e.g., sodium chloride) and recrystallization . Optimization may include adjusting stoichiometry, pH buffers (e.g., sodium carbonate), and monitoring coupling efficiency via UV-Vis spectroscopy at λ~480 nm (azo bond absorption) .
Q. Which spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- UV-Vis Spectroscopy : Identifies the azo chromophore (absorption ~400–500 nm) and monitors electronic transitions influenced by substituents .
- FT-IR Spectroscopy : Detects functional groups (e.g., -N=N- stretch at ~1450–1600 cm⁻¹, sulfonate S=O at ~1050–1200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms sulfonate group positions. Deuterated D₂O or DMSO-d₆ are preferred solvents .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., expected [M]⁻ ions) and fragmentation patterns .
Q. What are the solubility properties, and how do they impact experimental design?
Methodological Answer: The compound exhibits high solubility in polar solvents (water, DMSO) due to its sulfonate groups. For kinetic studies, aqueous buffers (pH 2–12) are suitable, while DMSO is ideal for stock solutions in photostability assays. Insolubility in non-polar solvents (e.g., hexane) necessitates phase-transfer catalysts for reactions in mixed solvents .
Q. What safety protocols are advised given limited toxicity data?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact, as azo dyes may decompose into aromatic amines under reductive conditions .
- Storage : Keep in airtight containers away from light to prevent photodegradation .
- Waste Disposal : Neutralize acidic/basic waste before disposal, adhering to institutional guidelines for azo compounds .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and optical properties?
Methodological Answer: The electron-withdrawing nitro group (-NO₂) and sulfonate (-SO₃⁻) groups stabilize the azo bond but reduce electrophilicity. Time-Dependent DFT (TD-DFT) simulations can model charge-transfer transitions, while Hammett constants quantify substituent effects on reaction rates (e.g., reduction kinetics with Na₂S₂O₄) . Comparative studies with analogs (e.g., replacing -NO₂ with -NH₂) reveal bathochromic shifts in UV-Vis spectra due to enhanced conjugation .
Q. What are the challenges in analyzing pH-dependent stability of the azo bond?
Methodological Answer: The azo bond hydrolyzes under strong acidic (pH < 2) or alkaline (pH > 12) conditions, forming aromatic amines. Stability assays involve:
Q. How can computational modeling predict interactions in supramolecular systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding with biomolecules (e.g., serum albumin) using force fields (AMBER/CHARMM) to assess docking sites.
- DFT Calculations : Optimize geometry and compute frontier orbitals (HOMO-LUMO) to predict redox behavior .
- QSPR Models : Correlate substituent descriptors (e.g., polar surface area) with experimental properties like solubility .
Q. What methodologies resolve contradictions in reported reaction yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation during synthesis.
- Meta-Analysis : Compare literature data with standardized protocols (e.g., IUPAC guidelines) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
